3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Bromo-4-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H4BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a trifluoromethyl group at the fourth position, and an amine group at the second position on the pyridine ring. It is typically a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as pd-catalyzed amination . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that 3-bromo-4-(trifluoromethyl)pyridin-2-amine may also have diverse biological effects .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethyl)pyridine followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be carried out using ammonia or an amine source in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and sodium thiolate (NaSR) for thiolation.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 3-phenyl-4-(trifluoromethyl)pyridin-2-amine .
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with an amino group at the fourth position instead of the second.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.
5-Bromo-4-(trifluoromethyl)pyridin-2-amine: Positional isomer with the bromine atom at the fifth position.
Uniqueness
3-Bromo-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of bromine, trifluoromethyl, and amine groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUIKQXADNCVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.